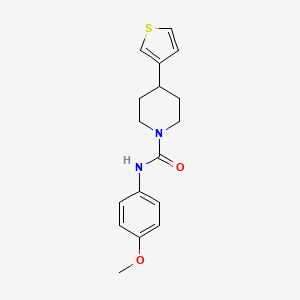

N-(4-methoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide

Description

N-(4-Methoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a 4-methoxyphenyl group and a thiophen-3-yl substituent. Piperidine derivatives are known for their versatility in drug design, with modifications to substituents influencing target selectivity, potency, and pharmacokinetics .

Properties

IUPAC Name |

N-(4-methoxyphenyl)-4-thiophen-3-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-21-16-4-2-15(3-5-16)18-17(20)19-9-6-13(7-10-19)14-8-11-22-12-14/h2-5,8,11-13H,6-7,9-10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGIFJOZOMDHGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound shares a piperidine carboxamide backbone with several analogs (Table 1). Key variations include:

- Substituents on the Piperidine Ring: Position 4: The thiophen-3-yl group distinguishes it from analogs like AZD5363 (pyrrolopyrimidine substituent) and BMS-694153 (fluoroquinazolinone group) . Position 1: The 4-methoxyphenyl carboxamide group contrasts with N-(3-chloro-4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide (), where substituents are at position 3 .

- Heterocyclic Moieties :

Table 1: Structural Comparison of Piperidine Carboxamide Derivatives

*Antiproliferative activity in MV4-11 cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for N-(4-methoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the piperidine core via reductive amination or cyclization. Key steps include coupling the 4-methoxyphenyl carboxamide group and introducing the thiophen-3-yl substituent. Catalysts like palladium (for cross-coupling) and temperature control (60–100°C) are critical for yield optimization. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with key signals for the methoxyphenyl (δ 3.7–3.9 ppm) and thiophene protons (δ 6.8–7.4 ppm). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%). Mass spectrometry (ESI-MS) provides molecular ion verification (e.g., [M+H]⁺ at m/z 357.1) .

Q. How can researchers design assays to evaluate its biological activity, such as enzyme inhibition?

- Methodological Answer : Use target-specific assays (e.g., kinase or protease inhibition) with fluorogenic substrates. For receptor binding, radioligand displacement assays (e.g., using ³H-labeled antagonists) are effective. IC₅₀ values should be calculated via dose-response curves, validated with positive controls (e.g., staurosporine for kinases) .

Advanced Research Questions

Q. What computational strategies can predict binding modes and selectivity of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) into target protein structures (PDB IDs) identifies potential binding pockets. Molecular Dynamics (MD) simulations (NAMD/GROMACS) assess stability over 100 ns trajectories. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with activity .

Q. How do structural modifications (e.g., substituents on the piperidine or thiophene) impact potency and pharmacokinetics?

- Methodological Answer : Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability. Introduce polar groups on the piperidine ring (e.g., -OH) to improve solubility. Use in vitro assays (microsomal stability, Caco-2 permeability) and quantitative Structure-Activity Relationship (QSAR) models to prioritize derivatives .

Q. What experimental protocols mitigate stability issues during storage or biological testing?

- Methodological Answer : Store lyophilized samples at -20°C under argon to prevent oxidation. For in vitro assays, use dimethyl sulfoxide (DMSO) stocks (<10 mM) with minimal freeze-thaw cycles. Monitor degradation via LC-MS; if instability is observed, consider prodrug strategies (e.g., esterification of labile groups) .

Q. How can scaling synthesis from milligrams to grams affect yield and purity?

- Methodological Answer : Batch reactors with precise temperature/pH control (e.g., jacketed glass reactors) are preferred for reproducibility. Optimize solvent volume-to-surface-area ratios to maintain reaction kinetics. Implement inline PAT (Process Analytical Technology) tools, such as FTIR, to monitor intermediates in real time .

Q. How should researchers address contradictory data in biological activity across studies?

- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. functional assays). Re-examine compound purity (HPLC, elemental analysis) and solvent effects (DMSO concentration thresholds). Compare results under standardized conditions (pH, temperature, buffer composition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.